

Application Note: Chromatographic Separation of N-Nitroso Duloxetine from its Isomers

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Compound of Interest		
Compound Name:	N-Nitroso Duloxetine	
Cat. No.:	B6249033	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Duloxetine is a potential genotoxic impurity that can form in drug products containing Duloxetine, a widely used antidepressant.[1][2] Due to the carcinogenic potential of nitrosamine impurities, regulatory bodies require stringent control and monitoring of their levels in pharmaceutical products. **N-Nitroso Duloxetine** can exist as E/Z isomers due to the restricted rotation around the N-N bond, which presents a unique analytical challenge.[1][2][3] This application note provides detailed protocols and methods for the chromatographic separation of **N-Nitroso Duloxetine**, with a focus on distinguishing it from its isomers and the active pharmaceutical ingredient (API).

Chromatographic Methods and Data

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the quantification of **N-Nitroso Duloxetine** at trace levels. [1][2][3][4] Several methods have been developed utilizing both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). Below is a summary of quantitative data from various published methods.

Table 1: HPLC and UHPLC Methods for the Analysis of N-Nitroso Duloxetine



Parameter	Method 1	Method 2	Method 3	Method 4
Technique	HPLC-MS/MS	UHPLC-MS/MS	HPLC-MS/MS	LC-MS/MS
Column	Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5-μm[3][4]	Acquity HSS T3, 3.0 × 100 mm, 1.8 μm[5]	Information not available	Luna Omega Polar C18, 2.1 × 100 mm, 1.6 μm[6]
Mobile Phase A	0.1% ammonia and 0.1% formic acid in water[3] [4]	0.1% formic acid in water[5]	0.1% formic acid and 0.1% ammonia in water[1]	0.1% formic acid/2 mM ammonium acetate in water[6]
Mobile Phase B	100% Methanol[3][4]	Acetonitrile[5]	Methanol[1]	Acetonitrile[6]
Elution Mode	Gradient[3][4]	Information not available	Gradient (30:70 v/v of A and B)[1]	Isocratic (11:9 v/v of A and B)[6]
Flow Rate	Information not available	Information not available	0.8 mL/min[1]	0.2 mL/min[6]
Run Time	Information not available	11 min[5]	Information not available	25 min[6]
Detector	Tandem Mass Spectrometer (MRM mode, Positive ESI)[3] [4]	Mass Spectrometer (ESI)[5]	Triple Quadrupole MS (ESI, MRM mode)[1][2]	Tandem Mass Spectrometer (MRM mode, Positive ESI)[6]

Table 2: Quantitative Performance Data for N-Nitroso Duloxetine Analysis



Parameter	Method 1	Method 2	Method 3	Method 4
Limit of Detection (LOD)	Information not available	0.7 ppb[5]	Information not available	Information not available
Limit of Quantification (LOQ)	Information not available	70 ppb[5]	Information not available	Information not available
Linearity Range	LOQ - 150%[3] [4]	Information not available	Information not available	0.075 - 3.75 ng/mL[6]
Correlation Coefficient (r)	> 1.000[3][4]	0.9990 - 0.9991[5]	Information not available	1.000[6]
Recovery	100.5% - 102.4% [3][4]	100% - 110%[5]	Information not available	82.5% - 91.6% (API), 91.0% - 113.4% (Capsules), 70.6% - 109.1% (Tablets)
Precision (%RSD)	1.54% - 2.6%[3] [4]	Information not available	Information not available	6.9% (API), 10.9% (Capsules), 21.6% (Tablets) [6]

Isomer Separation

The presence of E/Z isomers of **N-Nitroso Duloxetine** has been confirmed through NMR analysis, which shows two distinct sets of signals.[1][2][3] Chromatographically, this can manifest as two separate peaks. One study presents an HPLC chromatogram of **N-Nitroso Duloxetine** showing two distinct peaks, indicating a successful separation of the isomers under the employed conditions.[3] However, it is important to note that another source claims that **N-Nitroso Duloxetine** exists as a single isomer.[7] This discrepancy highlights the need for careful peak identification and characterization during method development.



While specific methods optimized for the baseline separation of these isomers are not extensively published, the protocols provided in this application note have shown the potential to resolve them. Researchers should be aware of the possible presence of these isomers and validate their analytical methods accordingly to ensure accurate quantification of the total **N-Nitroso Duloxetine** content.

Experimental Protocols

The following are detailed protocols based on published methods for the analysis of **N-Nitroso Duloxetine**.

Protocol 1: HPLC-MS/MS Method

This protocol is based on the method described by Reddy, et al.[3][4]

- 1. Instrumentation:
- HPLC system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.
- 2. Chromatographic Conditions:
- Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5-μm.[3][4]
- Mobile Phase A: 0.1% ammonia and 0.1% formic acid in water.[3][4]
- Mobile Phase B: 100% Methanol.[3][4]
- Elution: Gradient elution. The specific gradient profile should be optimized to achieve the best separation.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
- Injection Volume: 10 μL (typical, can be optimized).
- 3. Mass Spectrometer Conditions:



- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition: m/z 344.10 -> 183.00 (This transition is for the [M+Na]+ adduct of N-Nitroso Duloxetine).[1] Other transitions may be possible and should be optimized.
- Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature for maximum signal intensity.
- 4. Sample Preparation:
- Standard Solution: Prepare a stock solution of N-Nitroso Duloxetine reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare working standards by serial dilution.
- Sample Solution (for drug product):
 - Weigh and finely powder a representative number of tablets or the contents of capsules.
 - Accurately weigh a portion of the powder equivalent to a specific amount of Duloxetine HCl.
 - Extract the N-Nitroso Duloxetine with a suitable solvent (e.g., methanol or acetonitrile)
 using sonication or shaking.
 - Centrifuge the sample to pelletize excipients.
 - Filter the supernatant through a 0.22 μm filter before injection.

Protocol 2: UHPLC-MS/MS Method

This protocol is based on the method described by Garcia, et al.[5]

- 1. Instrumentation:
- UHPLC system coupled with a mass spectrometer with an ESI source.
- 2. Chromatographic Conditions:



- Column: Acquity HSS T3, 3.0 × 100 mm, 1.8 μm.[5]
- Mobile Phase A: 0.1% formic acid in water.[5]
- Mobile Phase B: Acetonitrile.[5]
- Elution: The original paper does not specify gradient or isocratic. Method development would be required.
- Flow Rate: Optimize for the UHPLC column dimensions (typically in the range of 0.3 0.6 mL/min).
- Run Time: Approximately 11 minutes.[5]
- Column Temperature: Controlled for reproducibility.
- Injection Volume: 1-5 μL (typical for UHPLC).
- 3. Mass Spectrometer Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: As per the instrument's capabilities, likely MRM for quantification.
- Source Parameters: Optimize for the specific instrument and flow rate.
- 4. Sample Preparation:
- Follow a similar procedure as described in Protocol 1, adjusting solvent volumes for the expected concentration range and the sensitivity of the UHPLC-MS/MS system.

Workflow and Diagrams

The general workflow for the analysis of **N-Nitroso Duloxetine** involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.



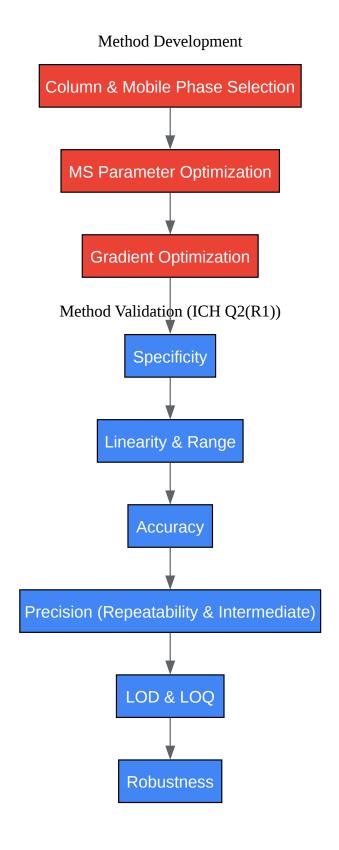


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Caption: General workflow for **N-Nitroso Duloxetine** analysis.

The logical relationship for method development and validation can be visualized as follows:





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Caption: Method development and validation logical flow.



Conclusion

The sensitive and accurate quantification of **N-Nitroso Duloxetine** is crucial for ensuring the safety and quality of Duloxetine drug products. The HPLC-MS/MS and UHPLC-MS/MS methods outlined in this application note provide robust and reliable approaches for this analysis. Researchers should be mindful of the potential for E/Z isomers and ensure their analytical methods are capable of accurately quantifying the total **N-Nitroso Duloxetine** content. The provided protocols and workflows serve as a comprehensive guide for the development and implementation of analytical methods for this critical impurity.

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